The yields from these methods can vary significantly based on reaction conditions. For example, yields from hydrogenation reactions can reach up to 84% under optimized conditions . Biocatalytic methods have shown promising results with yields exceeding 40% in some cases .
1,2-Cyclohexanedimethanol has the molecular formula and a molar mass of approximately 144.21 g/mol. The structure features two hydroxymethyl groups (-CH2OH) attached to adjacent carbon atoms on a cyclohexane ring.
Nuclear magnetic resonance spectroscopy (NMR) is often used to analyze the purity and structure of synthesized 1,2-cyclohexanedimethanol. Characteristic peaks in the NMR spectrum provide information about the chemical environment of the hydrogen atoms within the molecule .
1,2-Cyclohexanedimethanol participates in various chemical reactions:
These reactions are facilitated by varying reaction conditions such as temperature, solvent choice, and catalyst presence.
The mechanism by which 1,2-cyclohexanedimethanol acts in chemical reactions typically involves nucleophilic attack by the hydroxyl groups on electrophilic centers. For instance:
Kinetic studies often reveal that these transformations follow first-order kinetics concerning substrate concentration under specific catalytic conditions .
These physical properties make it suitable for various applications in organic synthesis and industrial processes.
1,2-Cyclohexanedimethanol finds applications across multiple scientific fields:
The industrial synthesis of 1,2-cyclohexanedimethanol (CHDM) predominantly employs a two-step esterification-hydrogenation pathway starting from petrochemical-derived terephthalic acid (TPA) or dimethyl terephthalate (DMT). In the initial stage, TPA undergoes esterification with methanol to yield DMT, though direct hydrogenation of TPA is increasingly explored for economic efficiency. The critical hydrogenation step transforms the aromatic ring of DMT into a saturated cyclohexane structure, yielding dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This reaction requires noble metal catalysts—typically ruthenium (Ru) or palladium (Pd)—supported on carriers like carbon or alumina, operating at 100–150°C and 5–15 MPa H₂ pressure [2] [6]. Subsequent vapor-phase hydrogenation of DMCD’s ester groups to hydroxymethyl groups necessitates copper chromite (Cu-Cr) or modified Cu-Zn catalysts at higher temperatures (180–250°C). A key challenge is suppressing over-hydrogenation and ester cleavage byproducts. Research indicates that in-situ esterification-hydrogenation integrated processes using bimetallic Ru-Sn systems can achieve DMCD yields exceeding 95% under optimized conditions, streamlining production [6] [7].
Table 1: Catalytic Systems for DMT/TPA Hydrogenation to DMCD
Catalyst Type | Conditions | Conversion (%) | DMCD Selectivity (%) | Ref. |
---|---|---|---|---|
5% Pd/Al₂O₃ | 150°C, 8 MPa H₂ | >99 | 92 | [6] |
Ru-Sn/Al₂O₃ | 200°C, 10 MPa H₂ | 98 | 95 | [7] |
Cu-Cr-Zn | 220°C, 15 MPa H₂ | 100 | 88* | [2] |
Note: *Yield for CHDM from DMCD.
Emerging routes leverage cyclohexene as a precursor through tandem hydroformylation and hydrogenation, circumventing aromatic ring hydrogenation entirely. In this approach, cyclohexene reacts with syngas (CO/H₂) under hydroformylation conditions to form cyclohexanecarboxaldehyde, which undergoes further hydrogenation to CHDM. The Ru₃(CO)₁₂/LiCl catalyst system in N-methylpyrrolidone (NMP) solvent enables this sequence by facilitating the reverse water-gas shift (RWGS: CO₂ + H₂ → CO + H₂O) when CO₂ substitutes CO [4]. Critical parameters governing selectivity include:
Non-hydrogenative pathways for CHDM synthesis exploit oxidative functionalization of cyclohexene derivatives. A patented method employs bromine-mediated sulfonylation in hydrophobic solvents to generate 1,2-cyclohexanediol precursors. Cyclohexene reacts with sulfonic acids (e.g., p-toluenesulfonic acid) or peroxides in brominated media, forming bromohydrin intermediates hydrolyzed to diols. Triethylamine serves as a Brønsted base, scavenging HBr to shift equilibrium toward product formation [1]. Solvent selection critically influences efficiency:
Table 2: Solvent and Oxidant Impact on Bromohydrin Route Efficiency
Solvent System | Oxidant | Reaction Temp (°C) | 1,2-CHD Yield (%) |
---|---|---|---|
H₂O/MeCN (1:1) | H₂O₂ (30%) | 70 | 92 |
Toluene/H₂O | KO₂ | 50 | 85 |
MTBE/H₂O | NaBO₃ | 60 | 78 |
CHDM’s application performance in polyesters and plasticizers hinges on its stereochemistry, where the cis-isomer enhances flexibility and the trans-isomer improves thermal stability. Isomer distribution is tunable via catalyst selection and process conditions:
Table 3: Isomeric Control in CHDM Synthesis
Catalyst | Reaction Step | cis:trans Ratio | Key Mechanism |
---|---|---|---|
Pd/C (5%) | DMT → DMCD | 80:20 | Syn-addition on Pd surface |
Cu-Cr-Zn | DMCD → CHDM | 40:60 | trans-ester preferential adsorption |
Ru-Sn/Al₂O₃ (Sn/Ru=1) | TPA → CHDA → CHDM | 70:30 | Electronic modification by Sn(II) |
Pt@Na₃PMA (SAC) | Cyclohexanone → Cyclohexanol | Tunable (DFT-validated) | Electron sponge effect |
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